2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound belonging to the oxadiazole class, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents.
The compound can be synthesized through various chemical methods, and its derivatives have been studied for biological activity, particularly against cancer cells. Research indicates that oxadiazole derivatives exhibit significant cytotoxic properties and may interact with specific biological targets, such as estrogen receptors in breast cancer cells .
2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole falls under the classification of organic compounds, specifically heterocycles. Its molecular formula is C15H12Br2N2O, and it possesses a molecular weight of approximately 392.07 g/mol.
The synthesis of 2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of appropriate phenyl and brominated phenyl derivatives with hydrazine or similar reagents under controlled conditions.
The molecular structure of 2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole features a central oxadiazole ring with two phenyl substituents and two bromine atoms attached to one of the phenyl groups.
The compound can undergo various chemical reactions typical for oxadiazoles:
These reactions are generally facilitated by adjusting pH levels and using catalysts to improve yields and selectivity.
The mechanism of action for 2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines when tested in vitro.
2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole has several potential applications:
The synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles like 2-(3,5-dibromophenyl)-5-phenyl-1,3,4-oxadiazole relies on controlled cyclodehydration of unsymmetrical diacylhydrazines. These precursors are strategically constructed from two different carboxylic acid derivatives to ensure regioselective incorporation of the 3,5-dibromophenyl and phenyl substituents at the C2 and C5 positions of the oxadiazole ring, respectively. Cyclodehydration typically employs potent electrophilic agents to facilitate intramolecular O-N bond formation and water elimination. Key reagents include:
Table 1: Cyclization Agents for 2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole Synthesis
| Dehydrating Agent | Conditions | Yield Range | Reaction Time | Key Advantage |
|---|---|---|---|---|
| POCl₃ | 70–80°C, neat | 75–93% | 1–3 h | High yield, tolerates aryl bromides |
| P₂O₅ | Toluene, reflux | 38–75% | 2–8 h | Suitable for bromoalkyl chains |
| SOCl₂ | CH₂Cl₂, rt | 50–65% | 4–6 h | Mild for acid-sensitive groups |
Regioselectivity is ensured by using N-benzoyl-N'-(3,5-dibromobenzoyl)hydrazine, where the electron-deficient 3,5-dibromobenzoyl group preferentially forms the C2-position C-N bond during ring closure, directing the phenyl group to C5 [1] [4].
Acyl hydrazides serve as the foundational building blocks for unsymmetrical oxadiazoles. Benzohydrazide (for C5-phenyl) and 3,5-dibromobenzohydrazide (for C2-bromophenyl) are sequentially coupled to carboxylic acid derivatives under mild conditions:
Table 2: Key Acyl Hydrazide Precursors for Target Oxadiazole
| Precursor | Synthetic Route | Yield | Role in Oxadiazole |
|---|---|---|---|
| Benzohydrazide | Methyl benzoate + N₂H₄·H₂O, EtOH, reflux | 90% | Sources C5-phenyl |
| 3,5-Dibromobenzohydrazide | Methyl 3,5-dibromobenzoate + N₂H₄·H₂O | 85% | Sources C2-(3,5-dibromophenyl) |
| N-Benzoyl-N'-(3,5-dibromobenzoyl)hydrazine | Benzohydrazide + 3,5-dibromobenzoyl chloride | 65–78% | Direct cyclization precursor |
Critical side reactions include homodimerization, suppressed by slow addition of acyl chlorides at low temperatures and using excess hydrazide [8].
Transition-metal catalysts enable direct C-H functionalization and cyclization, streamlining access to brominated oxadiazoles:
These methods reduce steps by avoiding pre-formed diacylhydrazines but require precise control of metal/ligand ratios to prevent debromination [9].
Microwave irradiation dramatically enhances cyclodehydration efficiency for brominated oxadiazoles:
Table 3: Microwave Optimization for Target Oxadiazole Synthesis
| Method | Conditions | Yield | Time Savings | Advantage |
|---|---|---|---|---|
| Diacylhydrazine Cyclization | POCl₃, 100 W, 70°C | 88% | 1–3 h → 8–12 min | Higher purity, no debromination |
| Solvent-Free One-Pot | P₂O₅, neat, 300 W, 120°C | 82% | 5 h → 15 min | No solvent, eliminates intermediate isolation |
Energy consumption decreases by ~90% compared to conventional reflux, aligning with green chemistry principles [7] [10].
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8